5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride
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Overview
Description
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H7N3O22HCl It is a derivative of pyrazole and pyridine, two important heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents, such as 5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid.
Uniqueness
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7;;/h1-5H,(H,11,12)(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFJFALOCXELBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CNN=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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